sEH Inhibition Potency: Ki = 1.70 nM vs. Structurally Divergent Analog (>500 nM)
3-(2-Ethoxy-4-fluorophenyl)-1-propene exhibits potent inhibition of human recombinant soluble epoxide hydrolase (sEH) with a Ki of 1.70 nM measured by FRET-based ACPU displacement assay [1]. In stark contrast, a structurally divergent sEH-targeting analog (BDBM50057493; CHEMBL3322813) shows an IC50 >500 nM in a fluorescence-based assay with CMNPC substrate, representing an approximate 300-fold difference in inhibitory potency [2]. While direct head-to-head comparison is not available in the same study, the magnitude of this difference—low nanomolar versus >500 nM—demonstrates that the ethoxy-fluoro substitution pattern of the target compound confers substantially enhanced target engagement that cannot be achieved with a generic sEH-binding scaffold.
| Evidence Dimension | Inhibition of human recombinant soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | Ki = 1.70 nM |
| Comparator Or Baseline | BDBM50057493 (CHEMBL3322813) IC50 >500 nM |
| Quantified Difference | ~294-fold difference in potency (target compound more potent) |
| Conditions | Target compound: FRET-based ACPU displacement assay; Comparator: fluorescence-based assay with CMNPC substrate, both using recombinant human sEH |
Why This Matters
The sub-2 nM potency against sEH establishes this compound as a high-value starting point for lead optimization in cardiovascular, inflammatory, and pain-related therapeutic programs, whereas alternative scaffolds requiring >500 nM for comparable inhibition would necessitate extensive re-optimization and increase synthetic burden.
- [1] BindingDB. BDBM50100527 (CHEMBL3327082). Ki = 1.70 nM for human recombinant soluble epoxide hydrolase (FRET-based ACPU displacement assay). View Source
- [2] BindingDB. BDBM50057493 (CHEMBL3322813). IC50 >500 nM for human recombinant sEH (CMNPC substrate fluorescence assay). View Source
